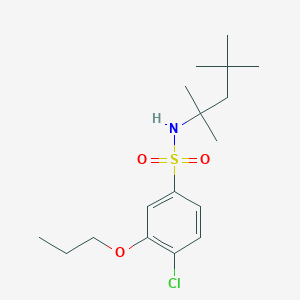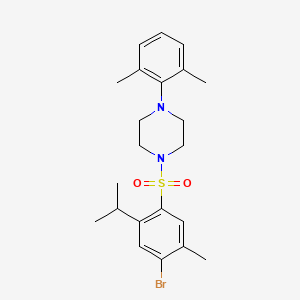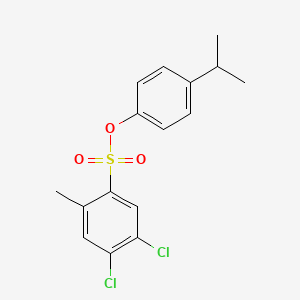
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the family of chloride channel blockers. DIDS has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been thoroughly investigated.
Aplicaciones Científicas De Investigación
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate has been used in a wide range of scientific research applications. It is commonly used as a chloride channel blocker in electrophysiological studies to investigate the role of chloride channels in various physiological processes. (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate has also been used to study the transport of anions across cell membranes, as well as the regulation of ion channels and transporters.
Mecanismo De Acción
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate blocks chloride channels by binding to a specific site on the channel protein. This binding site is located on the extracellular side of the channel, and (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate can only bind to the channel when it is in an open conformation. Once bound, (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate prevents the passage of chloride ions through the channel, effectively blocking its function.
Biochemical and Physiological Effects:
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several ion channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the anion exchanger (AE), and the sodium-potassium-chloride cotransporter (NKCC). (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate has also been shown to inhibit the activity of the Na+/H+ exchanger and the Na+/K+ ATPase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate in lab experiments is its specificity for chloride channels. Because it only binds to open chloride channels, it can be used to study the function of these channels without affecting other ion channels or transporters. However, one limitation of using (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate is that it can be toxic to cells at high concentrations. Care must be taken to use appropriate concentrations of (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate in experiments to avoid cell damage or death.
Direcciones Futuras
There are several future directions for research on (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate. One area of interest is the development of more specific and potent chloride channel blockers. Another area of interest is the investigation of the role of chloride channels in various physiological processes, such as cell volume regulation, acid-base balance, and synaptic transmission. Additionally, the use of (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate in drug discovery and development is an area of active research, as it may be possible to develop drugs that target chloride channels for the treatment of various diseases.
Métodos De Síntesis
(4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with 4-isopropylphenol in the presence of a base such as triethylamine. The reaction yields (4-Propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate as a white solid with a melting point of 220-222°C.
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-10(2)12-4-6-13(7-5-12)21-22(19,20)16-9-15(18)14(17)8-11(16)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQSKZVEZOKQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








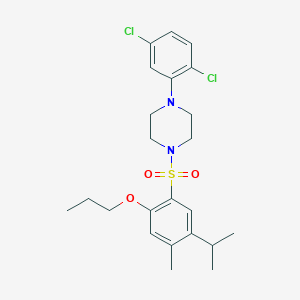

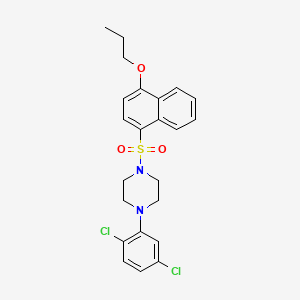

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B7440492.png)
